4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol
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Overview
Description
4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a phenol group, and a hydroxycarbonimidoyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol typically involves the reaction of 4-chlorophenol with 1-ethylpyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxycarbonimidoyl group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol involves its interaction with specific molecular targets. The hydroxycarbonimidoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chloro group and phenol group can also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(E)-C-(1-methylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol
- 4-chloro-2-[(E)-C-(1-ethylimidazol-4-yl)-N-hydroxycarbonimidoyl]phenol
- 4-chloro-2-[(E)-C-(1-ethyltriazol-4-yl)-N-hydroxycarbonimidoyl]phenol
Uniqueness
4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol is unique due to the presence of the ethylpyrazole moiety, which imparts specific chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H12ClN3O2 |
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Molecular Weight |
265.69 g/mol |
IUPAC Name |
4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-16-7-8(6-14-16)12(15-18)10-5-9(13)3-4-11(10)17/h3-7,17-18H,2H2,1H3/b15-12+ |
InChI Key |
AGWIIRCPQZFWER-NTCAYCPXSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C(=N\O)/C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
CCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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